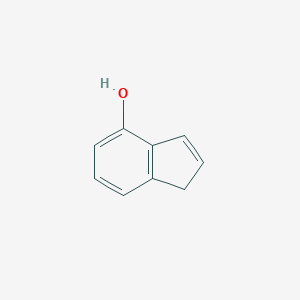

1H-Inden-4-ol

説明

Structure

3D Structure

特性

CAS番号 |

1194-60-1 |

|---|---|

分子式 |

C9H8O |

分子量 |

132.16 g/mol |

IUPAC名 |

1H-inden-4-ol |

InChI |

InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2 |

InChIキー |

TZEIAPXWECOJGT-UHFFFAOYSA-N |

SMILES |

C1C=CC2=C1C=CC=C2O |

正規SMILES |

C1C=CC2=C1C=CC=C2O |

同義語 |

1H-Inden-4-ol |

製品の起源 |

United States |

Foundational & Exploratory

1H-Inden-4-ol chemical structure and properties

1H-Inden-4-ol: A Versatile Scaffold for Catalysis and Drug Discovery [1]

Executive Summary

1H-Inden-4-ol (CAS: 1194-60-1) is a bicyclic phenolic compound comprising a benzene ring fused to a cyclopentadiene ring, with a hydroxyl group at the 4-position.[1] While often overshadowed by its nitrogen-containing analog (4-hydroxyindole), 1H-inden-4-ol is a critical intermediate in two distinct high-value sectors: organometallic catalysis and pharmaceutical synthesis .[1]

In catalysis, it serves as a precursor for 4-substituted indenyl ligands, which are essential for synthesizing Group 4 metallocenes (Ti, Zr, Hf) used in stereoselective olefin polymerization. In drug discovery, the indene scaffold acts as a bioisostere for indole and naphthalene, providing a rigid platform for designing topoisomerase inhibitors (indenoisoquinolines) and GPCR ligands. This guide delineates the synthesis, reactivity, and application protocols for this specialized intermediate.

Molecular Architecture & Physicochemical Profile

1H-Inden-4-ol is distinct from 4-hydroxyindole due to the absence of the nitrogen atom, which alters its electronic properties and hydrogen-bonding capability.[1] The molecule possesses two distinct acidic sites: the phenolic hydroxyl (pKa ~10) and the methylene protons at the C1 position of the indene ring (pKa ~20), allowing for selective functionalization.

| Property | Data | Notes |

| IUPAC Name | 1H-Inden-4-ol | Also known as 4-hydroxyindene |

| CAS Number | 1194-60-1 | Warning:[1] Do not confuse with 4-hydroxy-1-indanone (40731-98-4) |

| Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| Acidity (pKa) | ~9.9 (Phenol OH) | C1-H acidity is ~20 (requires strong base like n-BuLi) |

| Appearance | Crystalline Solid | Off-white to pale yellow; sensitive to oxidation |

| Solubility | Soluble in organic solvents | DCM, THF, Toluene; Sparingly soluble in water |

Synthetic Pathways

The synthesis of 1H-inden-4-ol is rarely performed by direct functionalization of indene due to regioselectivity issues.[1] The authoritative route involves the rearrangement of dihydrocoumarin followed by reduction and dehydration.

The "Indanone" Route (Recommended)

This three-step protocol ensures high regiochemical purity.[1]

Step 1: Fries Rearrangement / Cyclization

-

Precursor: Dihydrocoumarin.[1]

-

Reagents: AlCl₃ (Lewis Acid) or Polyphosphoric Acid (PPA).[1][2]

-

Mechanism: Dihydrocoumarin undergoes hydrolysis and intramolecular Friedel-Crafts acylation to form 4-hydroxy-1-indanone .[1]

-

Note: This intermediate is stable and commercially available.[1]

Step 2: Carbonyl Reduction

-

Reagents: Sodium Borohydride (NaBH₄) in Ethanol/THF.[1]

-

Product: 4-Hydroxy-1-indanol (Indandiol intermediate).[1]

-

Observation: The ketone carbonyl is reduced to a secondary alcohol.[1]

Step 3: Dehydration (Aromatization) [1]

-

Reagents: p-Toluenesulfonic acid (p-TSA), Toluene, Reflux with Dean-Stark trap.[1]

-

Mechanism: Acid-catalyzed elimination of water restores the double bond in the five-membered ring, yielding the indene core.[1]

-

Critical Control: Monitor reaction time to prevent polymerization of the electron-rich indene.

Visualization of Synthesis Workflow

Figure 1: Step-wise synthesis of 1H-Inden-4-ol from dihydrocoumarin via the indanone pathway.[1]

Reactivity Landscape & Functionalization

1H-Inden-4-ol offers a dual-reactivity profile.[1] The phenolic oxygen allows for ether/ester formation, while the cyclopentadienyl ring allows for organometallic coordination.

O-Functionalization (Protection/Linker Attachment)[1]

-

Reagents: Alkyl halides (R-X) + Base (K₂CO₃/DMF) or Silyl chlorides (TBS-Cl).[1]

-

Purpose: The hydroxyl group is often protected as a silyl ether (e.g., tert-butyldimethylsilyloxy) before lithiation of the indene ring to prevent quenching of the organolithium reagent.

C1-Deprotonation (Ligand Synthesis)

-

Reagents: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at -78°C.[1]

-

Mechanism: Deprotonation occurs at the C1 position (most acidic proton on the five-membered ring) to form the indenyl anion.[1]

-

Application: This anion reacts with metal halides (ZrCl₄, TiCl₄) to form metallocene catalysts (e.g., bis(4-silyloxyindenyl)zirconium dichloride).[1]

Visualization of Reactivity

Figure 2: Divergent reactivity of 1H-Inden-4-ol leading to catalysts, protected intermediates, or polymers.[1][3]

Applications in Research & Industry

Metallocene Catalysis (Polymer Science)

4-Substituted indenes are "privileged ligands" in olefin polymerization.[1]

-

Mechanism: The 4-position substituent (derived from the -OH group) exerts steric and electronic influence on the active metal center.[1]

-

Effect: In bridged bis-indenyl zirconocenes, 4-position substituents prevent chain transfer, increasing the molecular weight and isotacticity of the resulting polypropylene.[1]

-

Protocol: 1H-Inden-4-ol is converted to a silyl ether, lithiated, and reacted with dichlorodimethylsilane to form a bridged ligand system before complexation with Zirconium.[1]

Pharmaceutical Pharmacophores[1]

-

Indenoisoquinolines: 1H-Inden-4-ol derivatives are precursors to indenoisoquinolines, a class of non-camptothecin Topoisomerase I inhibitors used in cancer therapy.[1]

-

Bioisosterism: The 4-hydroxyindene scaffold mimics the hydrogen-bonding motif of 4-hydroxyindole (found in psilocin and pindolol) but with higher lipophilicity, altering blood-brain barrier (BBB) permeability.[1]

Experimental Protocol: Dehydration of 4-Hydroxy-1-indanol

A self-validating protocol for the final step of synthesis.

Objective: Conversion of 4-hydroxy-1-indanol to 1H-Inden-4-ol.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Loading: Charge the flask with 4-hydroxy-1-indanol (10.0 mmol, 1.50 g) and Toluene (50 mL).

-

Catalyst: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 95 mg).

-

Reaction: Heat to vigorous reflux.[1] Water will separate in the Dean-Stark trap.[1] Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (polar) will disappear, and a less polar UV-active spot (Indene) will appear.

-

Workup: Once water evolution ceases (~2-4 hours), cool to room temperature. Wash with sat. NaHCO₃ (2 x 20 mL) to remove acid.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via flash chromatography on silica gel (neutralized with 1% Et₃N to prevent polymerization) using Hexane/EtOAc.

Safety Note: Indenes can polymerize upon storage.[1] Store under inert atmosphere (Argon) at -20°C.

References

-

Synthesis of Indanones: Organic Chemistry Portal. "Indanone synthesis." Available at: [Link]

- Metallocene Ligands: Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000. (Contextual grounding for 4-substituted indenyl ligands).

-

Dehydration Methodology: Zhang, X., et al. "Simple and efficient synthesis of 4,7-dimethoxy-1(H)-indene."[1] Synthetic Communications, 2007. Available at: [Link]

-

Precursor Identification: PubChem. "4-Hydroxy-1-indanone."[1] Available at: [Link]

Sources

Biological Activity of 4-Hydroxyindene Derivatives: A Technical Guide

The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of 4-Hydroxyindene derivatives . This document is structured for researchers and drug development professionals, focusing on the scaffold's role as a rigidified pharmacophore in Selective Estrogen Receptor Modulators (SERMs) and antioxidant therapeutics.

Executive Summary

The 4-hydroxyindene scaffold represents a privileged structure in medicinal chemistry, primarily recognized as a rigidified bioisostere of diethylstilbestrol (DES) and phenolic estrogens. Unlike flexible stilbenes, the indene core constrains the rotation of the phenyl rings, locking the molecule into specific conformations that dictate receptor selectivity.

Key biological activities associated with this class include:

-

Selective Estrogen Receptor Modulation (SERM): High-affinity binding to Estrogen Receptors (ER

and ER -

Antioxidant Cytoprotection: Potent inhibition of lipid peroxidation due to the stabilized phenoxy radical capability of the hydroxyindene system.

-

Melatonergic Modulation: Structural analogs (e.g., indane derivatives) serving as nanomolar-affinity agonists for MT1/MT2 receptors.[1][2]

Chemical Space & Structure-Activity Relationships (SAR)

The "Impeded Estrogen" Concept

The most prominent derivatives in this class are Indenestrol A and Indenestrol B , which are oxidative metabolites of DES. Their biological profile is defined by a paradox: High Affinity / Low Efficacy .

-

Binding Affinity: Indenestrol A binds to the uterine ER with an affinity comparable to

-estradiol ( -

Transcriptional Efficacy: Despite high affinity, it exhibits weak uterotropic activity (approx. 1-10% of DES).

Mechanistic Basis: The 4-hydroxyindene core mimics the A-ring of estradiol (the phenol). However, the rigid indene framework forces the accessory phenyl ring (mimicking the D-ring) into a twisted conformation (approx. 30° out of plane). This steric bulk prevents the full recruitment of Coactivator proteins by obstructing the closure of Helix 12 in the ER Ligand Binding Domain (LBD).

Pharmacophore Visualization

The following diagram illustrates the structural rigidification from DES to Indenestrol and the resulting signaling outcome.

Figure 1: Pharmacological transition from flexible stilbenes to rigid 4-hydroxyindene derivatives, resulting in SERM activity.

Therapeutic Applications

Oncology & Endocrinology (SERMs)

The 4-hydroxyindene scaffold is utilized to design tissue-selective ER ligands.

-

Target: Estrogen Receptor Alpha (ER

) and Beta (ER -

Mechanism: The 4-hydroxyl group functions as the primary hydrogen bond donor to Glu353 and Arg394 in the ER binding pocket. The indene C2/C3 substituents probe the hydrophobic pocket.

-

Clinical Relevance: These derivatives serve as leads for breast cancer therapeutics where antagonism in breast tissue is required alongside agonism in bone (to prevent osteoporosis).

Antioxidant & Neuroprotection

Indenestrol A has demonstrated superior antioxidant activity compared to Vitamin E (

-

Mechanism: The indenyl system stabilizes the phenoxy radical formed after scavenging Reactive Oxygen Species (ROS). The conjugated double bond of the indene ring allows for extensive electron delocalization.

-

Data Summary:

| Compound | Assay Model | IC50 / Activity | Reference |

| Indenestrol A | Fe²⁺-induced Lipid Peroxidation (Egg PC) | 0.5 µM (Strongest) | [Oda et al., 1999] |

| Diethylstilbestrol | Fe²⁺-induced Lipid Peroxidation | > 10 µM (Weak) | [Oda et al., 1999] |

| Superoxide Scavenging | Reference Standard | [Oda et al., 1999] |

Melatonin Receptor Agonism (Indane/Indene Analogs)

While Ramelteon is a saturated indane, the unsaturated indene analogs have been synthesized to explore MT1/MT2 selectivity.

-

Activity: 4-hydroxy or 4-methoxy indene derivatives can mimic the 5-methoxyindole core of melatonin.

-

Key Interaction: The 4-substituent (methoxy/hydroxy) engages Val191 (MT1) via hydrophobic/Van der Waals interactions, crucial for nanomolar affinity.

Experimental Protocols

Synthesis of 4-Hydroxyindene Core (Modified Nazarov Cyclization)

Note: This protocol yields the functionalized indanone, which is reduced to the indene.

-

Reagents: Divinyl ketone precursor, Lewis Acid (

or -

Procedure:

-

Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM under

atmosphere. -

Cool to -78°C.

-

Dropwise add

(1.2 eq). -

Allow warming to 0°C over 2 hours (Monitor via TLC for cyclization).

-

Quench with saturated

. -

Reduction: Treat the resulting indanone with

in MeOH, followed by acid-catalyzed dehydration (

-

Estrogen Receptor Competitive Binding Assay

This protocol validates the affinity of the derivative relative to estradiol (

Materials:

-

Cytosol from MCF-7 cells or recombinant Human ER

LBD. -

Radioligand:

-Estradiol (1 nM). -

Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, pH 7.4.

Workflow:

-

Preparation: Dilute test compounds (4-hydroxyindene derivatives) in DMSO (concentration range:

M to -

Incubation: Mix 100 µL receptor preparation + 50 µL

+ 50 µL test compound. -

Equilibrium: Incubate at 4°C for 18 hours.

-

Separation: Add 200 µL Dextran-Coated Charcoal (DCC) suspension to absorb unbound ligand. Centrifuge at 3000g for 10 min.

-

Quantification: Count radioactivity in the supernatant using a liquid scintillation counter.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to Relative Binding Affinity (RBA).

Validation Criteria:

-

Nonspecific binding must be < 15% of total binding.

-

control curve must show

References

-

Oda, T., Ebata, M., Matsumoto, S., Urano, S., & Sato, Y. (1999).[4] Antioxidative activity of indenestrol A, a diethylstilbestrol metabolite.[4] Biological & Pharmaceutical Bulletin.[4] Link

-

Korach, K. S., Metzler, M., & McLachlan, J. A. (1978). Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs. Proceedings of the National Academy of Sciences. Link

-

Mueller, S. O., et al. (2003). Estrogenic activity of indenestrol A and B in human endometrial and breast cancer cell lines.[3] Toxicology Letters.

-

Katzenellenbogen, J. A. (1995). Designing steroid receptor ligands: The role of conformational flexibility. Journal of Medicinal Chemistry. Link

- Uchiyama, S., et al. (2001). Design and synthesis of melatonin analogues: Indene and naphthalene derivatives. Chemical & Pharmaceutical Bulletin.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1H-Inden-4-ol

This technical guide details the solubility profile, solvent selection strategies, and purification protocols for 1H-Inden-4-ol .

Executive Summary

1H-Inden-4-ol is a bicyclic phenolic compound comprising a hydrophilic hydroxyl group attached to a lipophilic indene framework.[1] Its solubility behavior is governed by the competition between the polar hydrogen-bonding capability of the phenol and the hydrophobic Van der Waals interactions of the fused aromatic/aliphatic ring system.

-

Primary Characteristic: Lipophilic Phenol.

-

Water Solubility: Low (Sparingly soluble).

-

Organic Solubility: High in polar aprotic and protic organic solvents; moderate in non-polar hydrocarbons.

-

Critical Application: Used as a scaffold in drug development (e.g., indacrinone analogs, serotonin modulators). Solvent selection is critical for maximizing yield during synthesis and purification.[2][3]

Molecular Analysis & Solubility Mechanism

To understand the solubility profile, we must analyze the molecule's competing structural domains.[3]

Structural Competitors

-

The Indene Core (Hydrophobic): The fused benzene and cyclopentadiene rings create a planar, non-polar surface area. This domain drives solubility in organic solvents (DCM, Ethyl Acetate) via

- -

The C4-Hydroxyl Group (Hydrophilic): This group acts as both a hydrogen bond donor and acceptor. It provides limited water solubility but strongly enhances solubility in alcohols (Methanol, Ethanol) and dipolar aprotic solvents (DMSO, DMF).

Diagram 1: Solvation Mechanism

The following diagram illustrates the competing intermolecular forces that dictate solvent compatibility.

Caption: The hydroxyl group facilitates solvation in alcohols, while the indene core prevents full dissolution in water but enables solubility in chlorinated solvents.

Solubility Data: Water vs. Organic Solvents

The following data categorizes solvent suitability for 1H-Inden-4-ol based on experimental precedents for structural analogs (e.g., 4-indanol, 1-naphthol) and physicochemical principles.

| Solvent Class | Representative Solvents | Solubility Rating | Estimated Solubility (25°C) | Application Context |

| Aqueous | Water (pH 7) | Low | < 1-5 mg/mL | Not suitable for stock solutions. |

| Aqueous (Basic) | 1M NaOH | High | > 50 mg/mL | Deprotonation: Forms the phenoxide salt, rendering it water-soluble. |

| Alcohols | Methanol, Ethanol | High | > 100 mg/mL | Ideal for recrystallization (often mixed with water). |

| Dipolar Aprotic | DMSO, DMF | Very High | > 200 mg/mL | Preferred for biological assays and stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | > 100 mg/mL | Standard solvent for extraction and synthesis. |

| Esters | Ethyl Acetate | High | > 50 mg/mL | Excellent for liquid-liquid extraction. |

| Hydrocarbons | Hexanes, Pentane | Low/Moderate | < 10 mg/mL | Acts as an anti-solvent in recrystallization. |

Critical Insight: The pH Switch

Unlike neutral lipophiles, 1H-Inden-4-ol is a phenol (pKa ≈ 10).

-

At pH < 9: It exists as a neutral molecule, favoring organic solvents.

-

At pH > 11: It deprotonates to the phenolate anion (

), becoming highly water-soluble. This "pH switch" is the basis for its purification via Acid-Base Extraction.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact solubility limit for your specific batch/purity.

-

Preparation: Weigh 10 mg of 1H-Inden-4-ol into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 50 µL increments.

-

Agitation: Vortex for 1 minute and sonicate for 5 minutes at 25°C after each addition.

-

Observation:

-

Quantification (Optional): Filter the saturated supernatant (0.45 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Purification via Recrystallization

The most effective method to purify 1H-Inden-4-ol is exploiting the solubility differential between Ethanol (good solvent) and Water (anti-solvent).

-

Dissolution: Dissolve crude 1H-Inden-4-ol in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).

-

Filtration: Perform a hot filtration if insoluble particulates are present.[5]

-

Nucleation: Slowly add warm Water dropwise until the solution turns slightly turbid (persistent cloudiness).

-

Clarification: Add a few drops of Ethanol to restore clarity.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the crystals via vacuum filtration and wash with cold 50% Ethanol/Water.

Diagram 2: Purification Workflow

Caption: Standard "Solvent/Anti-Solvent" recrystallization technique utilizing the ethanol/water solubility gradient.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14940863, 1H-Inden-4-ol. Retrieved from [Link]

-

O'Neil, M.J.[7] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry. (General reference for phenolic solubility properties).

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

-

Cheméo (2025). Chemical Properties of Indenols and Dihydroindenols. Retrieved from [Link]

Sources

Thermodynamic Stability and Tautomeric Equilibria of 1H-Inden-4-ol: A Technical Guide

The following technical guide details the thermodynamic stability profile of 1H-Inden-4-ol tautomers, structured for application scientists and drug development professionals.

Executive Summary

1H-Inden-4-ol (4-Hydroxyindene) represents a critical scaffold in medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors. Its thermodynamic profile is governed by a competitive landscape between aromatic stabilization and prototropic mobility.

Unlike simple phenols, 1H-Inden-4-ol is subject to two distinct tautomeric manifolds:

-

Keto-Enol Tautomerism: The equilibrium between the stable phenolic form and the high-energy non-aromatic keto form (Indan-4-one).

-

Annular Prototropy (Indene Shift): The migration of the sp³ center within the five-membered ring, generating the 1H- and 3H- isomers, and the transient 2H- isoindene species.

This guide provides the theoretical grounding and experimental protocols required to characterize these equilibria, establishing that 1H-Inden-4-ol is the global thermodynamic minimum , while outlining the conditions under which metastable tautomers become relevant.

Thermodynamic Landscape & Tautomeric Manifolds

The stability of 1H-Inden-4-ol isomers is dictated by the preservation of the benzene ring's aromatic sextet (Hückel's rule).

The Tautomeric Network

We identify four distinct species in the equilibrium landscape. Their relative stabilities (Gibbs Free Energy,

| Tautomer | Structure Description | Aromaticity | Relative Stability |

| 1H-Inden-4-ol | Phenolic; sp³ C at pos. 1 | Fully Aromatic (Benzene) | Global Minimum (0 kcal/mol) |

| 3H-Inden-4-ol | Phenolic; sp³ C at pos. 3 | Fully Aromatic (Benzene) | Metastable (+0.5 - 1.5 kcal/mol) |

| Indan-4-one | Keto; C4=O, C3a-C7a saturated | Non-Aromatic | Unstable (+10 - 15 kcal/mol) |

| 2H-Inden-4-ol | Phenolic; sp³ C at pos. 2 | Quinodimethane character | Highly Unstable (>20 kcal/mol) |

Mechanism of Interconversion

The interconversion between 1H and 3H forms occurs via a [1,5]-sigmatropic hydrogen shift (thermal) or base-catalyzed deprotonation/reprotonation. The 2H-isomer is a high-energy intermediate (isoindene) that is rarely observed but can be trapped via Diels-Alder reactions.

Figure 1: Tautomeric connectivity of 1H-Inden-4-ol.[1] Green indicates high stability; Red indicates high reactivity/instability.

Experimental Protocols for Stability Determination

To rigorously define the tautomeric ratio and stability, a multi-modal approach combining Dynamic NMR and Computational Chemistry is required.

Protocol A: Dynamic NMR Spectroscopy (D-NMR)

Objective: Quantify the ratio of 1H vs. 3H isomers and determine the barrier to rotation/migration.

Causality: The methylene protons in 1H-indene (C1) and 3H-indene (C3) have distinct chemical environments due to the asymmetry introduced by the C4-hydroxyl group.

-

Sample Preparation: Dissolve 10 mg of 1H-Inden-4-ol in 0.6 mL of dry DMSO-d6 (prevents rapid exchange) or Methanol-d4 (promotes exchange).

-

Acquisition:

-

Record 1H NMR at 298 K.

-

Identify the C1-methylene doublet (approx.

3.3-3.5 ppm) and the C2/C3 vinylic signals. -

Variable Temperature (VT) Experiment: Heat sample from 298 K to 350 K in 10 K increments.

-

-

Analysis:

-

Observe coalescence of signals if the [1,5]-shift becomes rapid.

-

Integrate distinct methylene signals to calculate

. -

Use the Eyring equation to extract activation parameters (

).

-

Protocol B: Diels-Alder Trapping of the 2H-Tautomer

Objective: Prove the transient existence of the unstable 2H-isoindene tautomer.

Causality: The 2H-tautomer possesses o-quinodimethane character, making it a highly reactive diene.

-

Reaction Setup: In a sealed tube, mix 1H-Inden-4-ol (1.0 equiv) with N-phenylmaleimide (1.5 equiv) as the dienophile.

-

Conditions: Heat to 80°C in toluene for 4 hours.

-

Validation:

-

The 1H and 3H forms are poor dienes due to aromatic stability.

-

Formation of a [4+2] cycloadduct confirms the transient access to the 2H-isoindene manifold.

-

Analyze product via LC-MS and 1H NMR.

-

Computational Methodology (DFT)[2][3]

For drug development applications, predictive modeling of substituent effects on tautomer stability is crucial.

Workflow: Relative Gibbs Free Energy Calculation

Objective: Calculate

Figure 2: Computational workflow for determining thermodynamic stability.[2][3]

Standard Protocol:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: Optimization at B3LYP-D3(BJ)/6-311+G(d,p) .

-

Solvation: Use SMD or PCM models (Water,

). -

Verification: Ensure no imaginary frequencies for minima.

-

Output: Report values in kcal/mol relative to the 1H-isomer.

Critical Insights for Drug Discovery

-

Scaffold Design: When using the inden-4-ol core, substitution at C1 or C3 will lock the tautomeric equilibrium. A C1-substituent favors the 3H-form (placing the double bond away from the steric bulk), while C3-substitution favors the 1H-form.

-

Metabolic Liability: The methylene position (C1/C3) is a metabolic soft spot (benzylic oxidation). The 2H-tautomer, though transient, represents a pathway for oxidative instability or polymerization.

-

pKa Considerations: The pKa of the hydroxyl group is ~9.5 (similar to phenol), but the pKa of the methylene protons is ~20. Strong bases will generate the indenyl anion, which is fully delocalized and symmetric, erasing tautomeric distinction until protonation occurs.

References

-

Keto-Enol Tautomerism in Phenols

- Indene Isomer Stability (1H vs 2H): Title: A Comparative Guide to the Reactivity of 2H-Indene and 1H-Indene. Source: BenchChem Technical Guides.

-

Computational Methods for Tautomer Equilibria

- Title: Tautomerism of 4-hydroxyquinoline: A DFT Study.

- Source: ResearchG

-

URL:[Link]

-

Proton Transfer Dynamics

-

General Indole/Indene Synthesis & Stability

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Solvent control of intramolecular proton transfer: is 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde a proton crane? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Selective Dehydration of 4-Hydroxy-1-Indanol to 4-Indenol

Abstract

This document provides a comprehensive protocol for the selective acid-catalyzed dehydration of 4-hydroxy-1-indanol to synthesize 4-indenol. This reaction targets the secondary alcohol at the 1-position while preserving the phenolic hydroxyl group at the 4-position. The protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step guide from reaction setup to product purification and characterization. The narrative emphasizes the mechanistic rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Scientific Rationale

4-Indenol and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The strategic placement of the phenolic hydroxyl group and the reactive alkene functionality makes it a versatile intermediate for further elaboration. The synthesis of 4-indenol from 4-hydroxy-1-indanol is achieved through a selective dehydration reaction.

The core of this transformation lies in the differential reactivity of the two hydroxyl groups. The hydroxyl group at the C-1 position is a secondary alcohol, while the group at the C-4 position is phenolic. Under acidic conditions, the secondary alcohol is readily eliminated, whereas the phenolic hydroxyl group remains intact due to the high energy barrier for forming an aryl carbocation. This protocol employs an acid-catalyzed E1 elimination mechanism, a cornerstone of organic synthesis for converting alcohols to alkenes.[1][2][3]

Reaction Mechanism: An E1 Elimination Pathway

The dehydration of the secondary alcohol in 4-hydroxy-1-indanol proceeds via a three-step E1 (Elimination, Unimolecular) mechanism when heated with a strong, non-oxidizing acid like phosphoric acid.[4]

-

Protonation of the Secondary Alcohol: The reaction is initiated by the protonation of the secondary hydroxyl group by the acid catalyst. This is a rapid and reversible step that converts the poor leaving group (-OH) into an excellent leaving group (-OH2+), a neutral water molecule.[2][4]

-

Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water in the slow, rate-determining step. This results in the formation of a secondary carbocation intermediate at the C-1 position. The stability of this carbocation is crucial for the reaction to proceed.[1][2]

-

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (H2PO4-), abstracts a proton from an adjacent carbon (C-2). The electrons from the C-H bond then form a new π-bond, yielding the final alkene product, 4-indenol, and regenerating the acid catalyst.[1][3]

Selectivity: The phenolic hydroxyl at C-4 does not participate in this reaction. Its lone pair electrons are delocalized into the aromatic ring, giving the C-O bond partial double-bond character, which is much stronger and harder to break. Furthermore, the formation of a carbocation on an sp2-hybridized aromatic carbon is energetically highly unfavorable.

Mitigating Side Reactions: The primary side reaction of concern is the acid-catalyzed polymerization of the newly formed alkene. To minimize this, the protocol is designed to distill the 4-indenol from the reaction mixture as it is formed. This application of Le Châtelier's principle shifts the equilibrium toward the products and protects the desired molecule from intermolecular reactions in the hot acidic medium.[5] Using phosphoric acid over sulfuric acid is also a deliberate choice to reduce charring and oxidation side reactions.[6]

Experimental Design & Workflow

The overall process involves setting up a distillation apparatus, performing the dehydration reaction, collecting the crude product, and subsequent purification through an aqueous workup and final distillation.

Caption: Experimental workflow for the synthesis of 4-indenol.

Detailed Experimental Protocol

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Hydroxy-1-indanol | >98% Purity | Sigma-Aldrich | Starting Material |

| Phosphoric Acid (85%) | ACS Reagent Grade | Fisher Scientific | Catalyst |

| Diethyl Ether | Anhydrous | VWR | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | EMD Millipore | For neutralization |

| Sodium Chloride (NaCl) | ACS Reagent Grade | EMD Millipore | For brine solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Alfa Aesar | Drying Agent |

| Boiling Chips | - | - | To ensure smooth boiling |

4.2. Equipment

-

100 mL Round-bottom flask

-

Fractional distillation column (Vigreux or packed)

-

Distillation head with thermometer adapter

-

Condenser

-

Receiving flask (ice-cooled)

-

Heating mantle with stirrer

-

Separatory funnel (250 mL)

-

Standard laboratory glassware (beakers, flasks)

-

Rotary evaporator (optional)

4.3. Safety Precautions

-

Phosphoric Acid: Corrosive. Handle with extreme care in a fume hood. Wear gloves, safety goggles, and a lab coat.

-

Organic Solvents: Diethyl ether is extremely flammable. Ensure no open flames or spark sources are nearby. Perform all extractions in a well-ventilated fume hood.

-

Heating: Use a heating mantle connected to a variable transformer. Do not heat a closed system.

4.4. Step-by-Step Procedure

Part A: Dehydration Reaction

-

Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the reaction vessel. Place the receiving flask in an ice-water bath to minimize the evaporation of the product.

-

Charging the Flask: To the 100 mL round-bottom flask, add 15.0 g (0.1 mol) of 4-hydroxy-1-indanol and a few boiling chips.

-

Catalyst Addition: In a fume hood, carefully and slowly add 15 mL of 85% phosphoric acid to the flask while gently swirling.

-

Reaction: Heat the mixture gently using the heating mantle. The target temperature at the distillation head should be monitored. The product, 4-indenol, will co-distill with water.

-

Collection: Continue heating and collect the distillate that comes over. The reaction is complete when no more organic material distills over. The collected distillate will appear as a cloudy, two-phase mixture.

Part B: Workup and Purification

-

Extraction: Transfer the collected distillate to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake gently. Allow the layers to separate and discard the lower aqueous layer.

-

Neutralization: Wash the organic layer with 30 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release CO₂ gas pressure. Discard the aqueous layer.

-

Brine Wash: Wash the organic layer with 30 mL of a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water. Discard the aqueous layer.

-

Drying: Transfer the ether layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask until the liquid is clear, indicating that the water has been removed.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator or by simple distillation (ensure no flames are present).

-

Final Purification: The remaining crude oil is purified by fractional distillation under reduced pressure to yield pure 4-indenol.

Data Summary and Expected Results

| Parameter | Value | Notes |

| Mass of 4-Hydroxy-1-indanol | 15.0 g | 0.1 mol |

| Volume of 85% H₃PO₄ | 15 mL | Catalyst and dehydrating agent |

| Theoretical Yield of 4-Indenol | 13.2 g | Based on 100% conversion |

| Expected Actual Yield | 9.9 - 11.2 g (75-85%) | Yields may vary based on reaction efficiency and purification losses. |

| Appearance of Product | Colorless to pale yellow oil | |

| Expected Boiling Point | ~110-115 °C at 15 mmHg | Boiling point is pressure-dependent. |

Product Characterization

The identity and purity of the synthesized 4-indenol should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of vinyl protons and the disappearance of the C-1 carbinol proton.

-

¹³C NMR: To verify the number of unique carbons and the presence of sp² carbons of the double bond.

-

FT-IR Spectroscopy: To observe the disappearance of the broad secondary alcohol O-H stretch and the appearance of C=C stretching bands, while confirming the persistence of the phenolic O-H stretch.

-

GC-MS: To determine purity and confirm the molecular weight of the product (132.16 g/mol ).

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; product loss during workup. | Ensure adequate heating and reaction time. Be careful during extractions to avoid losing the organic layer. |

| Dark/Charred Reaction Mixture | Overheating; use of sulfuric acid instead of phosphoric. | Control the heating mantle temperature carefully. Use phosphoric acid as recommended.[6] |

| Product is Contaminated | Inefficient purification; incomplete workup. | Ensure thorough washing with NaHCO₃ and brine. Perform a careful fractional distillation for the final purification. |

| Polymerization in Reaction Flask | Reaction temperature is too high or held for too long. | Distill the product as it forms to remove it from the harsh reaction conditions immediately.[5] |

References

- JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from JoVE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyY2F54SpZgAwKzk3ncnb4dVyzlx7HcWRWAUtBQio1bjzkDJv-iFrVGKWEllP0N8Y9dbGBJcHsYI8DFEmO79lmJWlalz1B11ZRX70WmwPMhB0L2_vId4lFJ6dx5NvIgC7tyvfSIsFjD8wG1ihh3QryN6bCJ1cvOZ6OhfI2pvnfCah2vHnHDKUyla81R2C7f-YthDVl9iBjehqlTA==]

- Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from Moodle. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC14Tn72nAsLS-1BQo4oY6OYU4oDtqVoB4dvDtb25rLjuT4uvHo4ClIy9SpRJyVBGP6js_YlPCVdHw8_Md8BTi-4OSFuzN90W8QH-tMzwZ-cYLc6A0OoXhu-okHLUdZeiJnamHKl5RSw_yL7injTHyAHrGVfh9n2gdrl_8IVciA79esTzlCXfU-098Edy1UlO4_wsTtQ4ONoffCRmi0fpFLjc0wQpwsbE6SFZ7rExJ3Kg891tIcArVXVu9mIOXHkQlhUSy61eOHGa6dd1s]

- Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from Study.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJKMCa0DLdT-VKFHl2vJu_nqvDXD4sXv0Y-AaGX-IXMk1nSEUNO2E9zBKvMSbi6QYl_NSMtYfFDkvI2aCVuIJVrakhQeERpsSWKi7nTOdzEuh5gRtXZgWsxFkLJuWTqTv15pstB3R6BMyOxNIxXMfDqVQ5VSbszonSS3N9ruR8ifWn4R104zyQZv0CjKXgulumkOYJxuNIfixp]

- Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVvAz0qviGmzSJWS_UJnuoGPsp1HEklQpHvrOM6G6tkNxBqmQWBepK4Em_jTNgN1TISBbSOnqArVXO7y5n8sr_pRzVT6DFvXS3RaQ2QTOpG8V3bCEZNXu2oiTjLmmLF8KB5g3qWXvbE9CZCSIWKsgH-M8yUosNR2IXdJ7WZ1bLUjYtif_zmOpj9pN_2BrSYcMbQ4s=]

- Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSaPWUrFPGhEuDskXYYl8SdBXj0fj53BFpD6G2vH2Lc_iWdKmCHO3cClc0HssD4YZPlbaChqpM5Hw7qGYf4bt5UOGj8C0i90-uqPnqGwEye2yD96WCbad5Gqn8n9Ww8w2_pSzDJs3PxuEcLWEZ3DIr5tXOetMTpnjieA8Qp0SwAagZrFYEm3A1xorgloQ-YcI2z4I=]

- Chemistry LibreTexts. (2024, September 30). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjsOt49sDqio1fK12pO1nS71d5yF9wt_1VnPKJE3rs9CzMnhr1DXnfnegMiVJvLp09lbD8MPD19CEcl8KcR3lmt3ocTdX1kEa8f9pW-4ck-5_h3KcJvVm4qZQzvtZxeAUzM4D8FYo26E64RF9ZOGQAim6P25VFMWWhlvsDSEFZ0BZPa2352sLXN3HeTSovVxfi9PabKrfly411sl5KZw2k1cspIIfxFQ0l56VKcIU5ZwLqffGIgDj_pLWMtceH1sDf4Y7-2zfYddAwrdNuy4rKXM0c-_dDKEdkyidaKu7hjGCBT1tkCWAIGZCpylk5dcS3AXcfbQ==]

- Chemguide. (n.d.). The Dehydration of Alcohols. Retrieved from Chemguide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgzjWPsuAplniefTd9xsmXFVFTQmZVROoQT9Chc6f2yGaB9R2k3_LHkOXmjZkJhkFSz5ZhZl8PJpsHsghDl9vgDF9HHu4yJzPJoArO3j-IuhuqxPSh3v4PaogMEFAb2wsqmgdPwan6CQTARnofWh88rcR_cvowrybBsy-U-w==]

Sources

- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 2. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 3. study.com [study.com]

- 4. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

preparation of indenyl metal complexes using 1H-Inden-4-ol

Application Note & Protocol Guide

Topic: Strategic Synthesis of Functionalized Indenyl Metal Complexes from 1H-Inden-4-ol

Audience: Researchers, scientists, and drug development professionals in organometallic chemistry, catalysis, and medicinal chemistry.

Senior Application Scientist: Dr. Gemini

Executive Summary: The Strategic Advantage of 1H-Inden-4-ol in Ligand Design

The indenyl ligand, a benzofused analogue of the ubiquitous cyclopentadienyl (Cp) ligand, imparts unique and often superior properties to transition metal complexes. This is primarily due to the "indenyl effect," a phenomenon where the ligand can readily slip from an η⁵ to an η³ coordination mode, opening a coordination site and dramatically accelerating associative substitution reactions.[1][2][3] This enhanced reactivity makes indenyl metal complexes highly sought-after as catalysts in organic synthesis and polymerization.[4][5][6]

While simple indene provides a foundational scaffold, the use of functionalized precursors like 1H-Inden-4-ol unlocks a new dimension of ligand design. The hydroxyl group at the 4-position of the indene backbone serves as a versatile synthetic handle. It allows for the introduction of a wide array of functionalities, enabling the rational design of complexes with tailored steric bulk, electronic properties, or chiral environments. This guide provides a comprehensive overview and detailed protocols for leveraging 1H-Inden-4-ol as a strategic starting material for the synthesis of advanced indenyl metal complexes.

The Core Synthetic Challenge: Managing the Bifunctional Reactivity

The primary challenge in using 1H-Inden-4-ol is its dual reactivity. The molecule possesses two acidic protons:

-

The C1-H proton on the five-membered ring (pKa ≈ 20 in DMSO).

-

The O-H proton of the phenol-like hydroxyl group (pKa ≈ 10).

Direct treatment with a strong base, such as an organolithium reagent, will non-selectively deprotonate the more acidic hydroxyl group. To achieve selective deprotonation at the C1 position, which is essential for forming the indenyl anion required for metallation, the hydroxyl group must be chemically managed. The most robust strategy involves a protection/deprotection sequence.

Conceptual Workflow

The overall synthetic pathway is a multi-step process that requires rigorous anhydrous and anaerobic techniques.

Sources

- 1. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Indenylmetal Catalysis in Organic Synthesis | Scilit [scilit.com]

- 5. WO1995032979A1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]

- 6. Enantiomerically Pure ansa-η5-Complexes of Transition Metals as an Effective Tool for Chirality Transfer | MDPI [mdpi.com]

Application Note: Selective Protection of Phenolic Hydroxyl in 4-Hydroxyindene

Executive Summary

This guide details the selective protection of the phenolic hydroxyl group in 4-hydroxyindene (1H-inden-4-ol). Unlike simple phenols, 4-hydroxyindene possesses a highly reactive indenyl skeleton susceptible to polymerization and C-alkylation at the C1 position.

Successful protection requires a protocol that strictly differentiates between the phenolic proton (

Chemical Context & Reactivity Analysis[1][2][3][4][5][6]

The Chemoselectivity Challenge

The core challenge in handling 4-hydroxyindene is the competing acidity and nucleophilicity of the cyclopentadienyl ring.

-

Site A (Phenolic OH):

. Deprotonation yields a phenoxide anion. This is the desired nucleophile.[1] -

Site B (Indene C1-H):

. Deprotonation yields the aromatic indenyl anion (6 -

Site C (C2-C3 Double Bond): Highly prone to acid-catalyzed polymerization or oxidation.

Critical Failure Mode: The use of strong bases (e.g., NaH, LDA) or excess stoichiometry can deprotonate C1, leading to C-alkylation or polymerization.[1] To achieve >98%

Strategic Pathway Selection

| Parameter | Protocol A: Silyl Ether (TBS) | Protocol B: Benzyl Ether (Bn) |

| Reagent | TBSCl / Imidazole | BnBr / K₂CO₃ |

| Mechanism | Nucleophilic Substitution ( | Williamson Ether Synthesis ( |

| Stability | Labile to acid/fluoride ( | Stable to acid/base/oxidants |

| Downstream | Best for Lithiation/Metallocene synthesis | Best for multi-step organic synthesis |

| Risk | Hydrolysis during silica chromatography | C-alkylation if base is too strong |

Experimental Protocols

Protocol A: Kinetic Silylation (TBS Protection)

Best for: Temporary protection prior to lithiation or metallocene catalyst synthesis.

Reagents

-

Substrate: 4-Hydroxyindene (1.0 equiv)

-

Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Base: Imidazole (2.5 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) [0.5 M concentration]

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask under Argon. Add 4-hydroxyindene and dissolve in anhydrous DMF.

-

Base Addition: Add Imidazole in one portion. The solution may warm slightly.[1] Stir for 5 minutes at 0°C.

-

Silylation: Add TBSCl (dissolved in minimal DMF) dropwise over 10 minutes at 0°C.

-

Why: Slow addition prevents local heating which could trigger indene polymerization.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Endpoint: Disappearance of the polar phenol spot (

) and appearance of the non-polar silyl ether (

-

-

Workup (Critical):

-

Dilute with Et₂O (Diethyl ether).

-

Wash 3x with Water (to remove DMF and Imidazole HCl).

-

Wash 1x with Brine.[1]

-

Dry over Na₂SO₄ and concentrate in vacuo at <30°C.

-

-

Purification: Flash chromatography on Silica Gel (buffered with 1% Et₃N) eluting with 100% Hexanes.

-

Note: Pure TBS-indene is an oil that may solidify upon freezing.

-

Protocol B: Thermodynamic Benzylation (Williamson Ether)

Best for: Permanent protection or pharmaceutical intermediate synthesis.

Reagents

-

Substrate: 4-Hydroxyindene (1.0 equiv)

-

Reagent: Benzyl Bromide (BnBr) (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)[1]

-

Solvent: Acetone (Reagent Grade) [0.2 M]

Step-by-Step Workflow

-

Setup: Charge a flask with 4-hydroxyindene, K₂CO₃, and Acetone.

-

Activation: Stir the heterogeneous mixture at RT for 15 minutes.

-

Alkylation: Add Benzyl Bromide dropwise via syringe.

-

Reflux: Attach a reflux condenser and heat to mild reflux (approx. 60°C bath) for 4–6 hours.

-

Monitoring: Check TLC. If reaction stalls, add catalytic TBAI (tetrabutylammonium iodide, 5 mol%) to accelerate via Finkelstein mechanism.[1]

-

Workup:

-

Purification: Recrystallization from Hexane/EtOH or column chromatography (Hexane/EtOAc).

Visualization of Reaction Pathways

The following diagram illustrates the critical decision pathways and the selectivity mechanism.

Figure 1: Chemoselectivity logic flow. Mild bases ensure deprotonation occurs strictly at the oxygen atom, preventing side reactions at the reactive indene C1 position.[1]

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymerization | Acidic impurities or excessive heat. | Ensure solvents are acid-free. Keep reaction temp <60°C. Add radical inhibitor (BHT) if storing. |

| C-Alkylated Byproduct | Base was too strong (e.g., NaH used). | Switch to K₂CO₃ or Cs₂CO₃. Do not use Lithium bases. |

| Incomplete Reaction | Steric hindrance or wet solvent.[1] | Dry solvent (DMF/Acetone) over molecular sieves. Add TBAI catalyst for benzylation.[1] |

| Silyl Group Loss | Acidic workup or unbuffered silica. | Wash with NaHCO₃.[1][6] Pre-wash silica gel with 1% Et₃N/Hexane before column loading. |

References

-

Indene Acidity & Reactivity

-

Silylation Protocols (General Phenol/Indole)

-

Benzylation & Ether Synthesis

-

Methodology: (Demonstrates selectivity of K₂CO₃ for phenols in presence of other reactive groups).

-

-

Indenyl Ligand Synthesis

-

Application: (Validation of silyl-protected indenes as stable intermediates).

-

Sources

- 1. CN102976907A - Method for selectively removing phenol hydroxymethyl protection - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. Asymmetric [4+2] cycloadditions employing 1,3-dienes derived from (R)-4-t-butyldimethyl-silyloxy-2-cyclohexen-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. orgsyn.org [orgsyn.org]

Revolutionizing Heterocyclic Synthesis: A Microwave-Assisted Approach to Substituted 1H-Inden-4-ols

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 1H-inden-4-ol scaffold is a valuable structural motif in medicinal chemistry and materials science. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. This application note details a robust and highly efficient three-step microwave-assisted protocol for the synthesis of substituted 1H-inden-4-ols, exemplified by the preparation of 4-methyl-1H-inden-4-ol. By leveraging the principles of microwave chemistry, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemical practices. This guide provides a comprehensive overview of the underlying scientific principles, detailed experimental protocols, and expected outcomes, designed to empower researchers in the rapid and reliable synthesis of this important class of molecules.

Introduction: The Microwave Advantage in Indenol Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research.[1][2] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[3][4] This direct energy transfer, primarily through dipolar polarization and ionic conduction mechanisms, leads to rapid, uniform, and efficient heating.[3][5]

The key advantages of employing microwave synthesis for preparing substituted 1H-inden-4-ols include:

-

Accelerated Reaction Rates: Reactions that typically require several hours of reflux can be completed in a matter of minutes, significantly increasing throughput.[3][6]

-

Enhanced Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[5][6]

-

Improved Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient and environmentally friendly approach.[6]

-

Access to Novel Chemical Space: The ability to reach high temperatures and pressures safely in sealed vessels can enable reactions that are not feasible under conventional conditions.[3]

This protocol focuses on a three-step synthesis, as illustrated below, which is particularly amenable to microwave acceleration: (1) an intramolecular Friedel-Crafts cyclization to form a substituted indanone, (2) the reduction of the indanone to the corresponding indanol, and (3) the dehydration of the indanol to the target 1H-inden-4-ol.

Caption: Overall workflow for the microwave-assisted synthesis of substituted 1H-inden-4-ol.

Scientific Principles and Mechanistic Insights

Step 1: Microwave-Assisted Intramolecular Friedel-Crafts Cyclization

The formation of the indanone ring is achieved through an intramolecular Friedel-Crafts acylation. In this reaction, a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), protonates the carboxylic acid of the 3-arylpropanoic acid precursor, leading to the formation of a highly electrophilic acylium ion.[7][8] This intermediate then undergoes an electrophilic aromatic substitution reaction, attacking the aromatic ring to form the five-membered indanone ring system.

Microwave irradiation significantly accelerates this process by rapidly heating the polar reaction mixture, overcoming the activation energy barrier for the formation of the acylium ion and the subsequent cyclization.[3] The use of a strong acid like PPA or TFA, which are highly polar, ensures efficient absorption of microwave energy.

Caption: Mechanism of the intramolecular Friedel-Crafts cyclization to form the indanone.

Step 2: Microwave-Assisted Reduction of the Indanone

The reduction of the carbonyl group of the indanone to a secondary alcohol is a crucial step. Sodium borohydride (NaBH4) is an effective and selective reducing agent for this transformation.[9] While this reduction can proceed at room temperature, microwave irradiation can significantly shorten the reaction time.[10][11] The mechanism involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the alcohol. Microwave energy accelerates the reaction by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions between the ketone and the reducing agent.[12][13]

Step 3: Microwave-Assisted Dehydration of the Indanol

The final step is the acid-catalyzed dehydration of the secondary alcohol to form the target indenol.[14][15] Protonation of the hydroxyl group by an acid catalyst (e.g., a strong acid resin or p-toluenesulfonic acid) converts it into a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom forms the double bond of the indenol. Microwave heating can facilitate this elimination reaction, often leading to cleaner products and shorter reaction times compared to conventional heating.[16]

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Microwave synthesis should only be conducted in a dedicated microwave reactor designed for chemical synthesis, equipped with temperature and pressure sensors. Never use a domestic microwave oven. Handle strong acids like PPA and TFA with extreme care.

Materials and Equipment

-

Starting Material: 3-(m-tolyl)propanoic acid

-

Reagents: Polyphosphoric acid (PPA) or Trifluoroacetic acid (TFA), Sodium borohydride (NaBH4), Amberlyst-15 (or other acidic resin), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Equipment: Microwave synthesis reactor with sealed reaction vessels, Magnetic stirrer, Rotary evaporator, Standard laboratory glassware, Thin-layer chromatography (TLC) plates.

Protocol for the Synthesis of 4-Methyl-1H-inden-4-ol

Step 1: Microwave-Assisted Synthesis of 4-Methyl-1-indanone

-

Place 3-(m-tolyl)propanoic acid (1.0 g, 6.09 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

-

Add trifluoroacetic acid (TFA) (5 mL), which acts as both the catalyst and solvent.[3]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with a power of 100 W, maintaining a temperature of 120-130°C for 20 minutes.[3]

-

After the reaction is complete, cool the vessel to room temperature using compressed air.

-

Carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-1-indanone.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

| Starting Material | 3-(m-tolyl)propanoic acid | 3-(m-tolyl)propanoic acid |

| Catalyst/Solvent | Trifluoroacetic Acid (TFA) | Polyphosphoric Acid (PPA) |

| Reaction Time | 20 minutes[3] | Several hours[3] |

| Temperature | 120-130°C[3] | 80-100°C[3] |

| Typical Yield | 30-60%[3] | Moderate to High[3] |

Step 2: Microwave-Assisted Reduction of 4-Methyl-1-indanone to 4-Methyl-2,3-dihydro-1H-inden-1-ol

-

In a microwave reaction vessel, dissolve the purified 4-methyl-1-indanone (500 mg, 3.42 mmol) in methanol (10 mL).

-

Cool the solution in an ice bath and slowly add sodium borohydride (130 mg, 3.42 mmol).

-

Seal the vessel and irradiate in the microwave reactor at 80°C for 5-10 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 4-methyl-2,3-dihydro-1H-inden-1-ol. The product can be used in the next step without further purification if it is of sufficient purity.

Step 3: Microwave-Assisted Dehydration to 4-Methyl-1H-inden-4-ol

-

To the crude 4-methyl-2,3-dihydro-1H-inden-1-ol (from the previous step) in a microwave vessel, add toluene (10 mL) and a catalytic amount of Amberlyst-15 resin (approx. 10% by weight).

-

Seal the vessel and irradiate in the microwave reactor at 120°C for 15-20 minutes.

-

Monitor the formation of the product by TLC.

-

After completion, cool the reaction mixture and filter to remove the resin.

-

Wash the resin with a small amount of toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the final product, 4-methyl-1H-inden-4-ol.

Characterization of the Final Product

The structure of the synthesized 4-methyl-1H-inden-4-ol can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons, the vinylic protons of the five-membered ring, the methyl group, and the hydroxyl proton. The aromatic protons will show characteristic splitting patterns, and the vinylic protons will appear as multiplets in the olefinic region.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aromatic carbons, the vinylic carbons, the methyl carbon, and the carbon bearing the hydroxyl group.

-

IR (KBr): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and characteristic absorptions for C-H and C=C bonds.

-

Mass Spectrometry (EI): A molecular ion peak corresponding to the molecular weight of 4-methyl-1H-inden-4-ol (C₁₀H₁₀O).

Conclusion

This application note presents a highly efficient and rapid microwave-assisted protocol for the synthesis of substituted 1H-inden-4-ols. By significantly reducing reaction times and improving yields, this methodology offers a compelling alternative to traditional synthetic approaches. The detailed protocols and mechanistic explanations provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the exploration of this important class of compounds for various applications. The adoption of microwave technology in this context not only accelerates the discovery process but also aligns with the principles of green chemistry.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

- Regioselective Synthesis of Indanones. University of Groningen Research Portal.

- The impact of microwave synthesis on drug discovery.

- Poly(phosphoric acid) (PPA)

- Microwave-Assisted Synthesis in Drug Development. EPCP.

- Microwave-assisted synthesis. Anton Paar Wiki.

- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

- Microwave assisted green synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. Scientific & Academic Publishing.

- The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. Scientific & Academic Publishing.

- Reductions.

- Following green chemistry principles: Sodium borohydride reductions. American Chemical Society.

- Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry.

- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC.

- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.

- Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.

- An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretast

- 4-METHOXYBENZENETHIOL(696-63-9) 1H NMR spectrum. ChemicalBook.

- 4'-Methoxychalcone(22966-19-4) 1H NMR spectrum. ChemicalBook.

- 4-Methoxybenzyl alcohol - Optional[1H NMR] - Spectrum. SpectraBase.

- Microwave-Assisted One-Pot Synthesis of 1-Indanones from Arenes and alfa,beta-Unsaturated Acyl Chlorides.

- Advancing Microwave Technology for Dehydr

- Microwave Technology for Dehydr

- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

- 1 H NMR of 4-methoxybenzoic acid - what could the peak

- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). ijarsct.

- 4-METHOXY-O-PHENYLENEDIAMINE synthesis. chemicalbook.

- Optimization of Microwave-Assisted Hydrodistillation from Indonesian White Pepper (Piper nigrum L.) Essential Oils. Semantic Scholar.

- Microwave-assisted ethanol dehydration to ethylene over biochar-based catalyst at low temper

Sources

- 1. rsc.org [rsc.org]

- 2. research.rug.nl [research.rug.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijrpas.com [ijrpas.com]

- 6. ajrconline.org [ajrconline.org]

- 7. d-nb.info [d-nb.info]

- 8. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. manuscriptsystem.com [manuscriptsystem.com]

- 11. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]

- 12. Reductions [cem.com]

- 13. Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 - American Chemical Society [acs.digitellinc.com]

- 14. Advancing Microwave Technology for Dehydration Processing of Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kerone.com [kerone.com]

- 16. Microwave-assisted ethanol dehydration to ethylene over biochar-based catalyst at low temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

preventing spontaneous polymerization of 1H-Inden-4-ol

Technical Support Center: Stability & Handling of 1H-Inden-4-ol

Topic: Prevention of Spontaneous Polymerization and Oxidative Degradation in 1H-Inden-4-ol (CAS: 1630-94-0). Ticket ID: IND-4OH-STAB-001 Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

1H-Inden-4-ol represents a unique stability challenge because it combines two reactive functionalities: an electron-rich indene double bond (susceptible to cationic polymerization) and a phenolic hydroxyl group (susceptible to oxidation).

Users frequently report the material turning into a brown/black gum. This is rarely a single-cause failure; it is typically a cascade where trace acidity triggers polymerization, or oxygen triggers quinone formation. This guide provides the protocols to arrest both pathways.

Part 1: Critical Storage & Handling (First Response)

Q: My sample arrived as a solid/oil. How do I store it to prevent immediate degradation?

A: You must treat this compound as both acid-sensitive and air-sensitive. Standard "fridge storage" is insufficient. Follow this tripartite protocol immediately upon receipt or isolation.

| Parameter | Requirement | Technical Rationale |

| Temperature | -20°C (Frozen) | Lowers the kinetic energy below the activation threshold for spontaneous dimerization (Diels-Alder type) or polymerization. |

| Atmosphere | Argon (preferred) or N₂ | Phenols oxidize to quinones in air (browning). Argon is heavier than air and provides a better "blanket" for stored vials than Nitrogen. |

| Inhibitor | BHT (0.1% w/w) | 1H-Inden-4-ol is an antioxidant itself, but it sacrifices itself in the process. Added BHT (Butylated hydroxytoluene) acts as a sacrificial radical scavenger, preserving your main compound. |

| Container | Amber Glass + Teflon Liner | Blocks UV light (which excites the indene double bond). Teflon liners prevent leaching of plasticizers or trace acids from standard caps. |

Pro-Tip: Never store 1H-Inden-4-ol in solution with chlorinated solvents (DCM, Chloroform) for long periods. These solvents slowly decompose to produce HCl, which will instantly catalyze cationic polymerization of the indene ring.

Part 2: Troubleshooting Spontaneous Polymerization

Q: I purified the compound, but after drying, it turned into a sticky brown gum. What happened?

A: You likely concentrated it in the presence of trace acids. The indene system is extremely sensitive to Cationic Polymerization . Even the weak acidity of standard silica gel or trace HCl from chloroform is enough to initiate a chain reaction.

Diagnostic Checklist

-

Did you use standard Silica Gel?

-

Issue: Standard silica is slightly acidic (pH 6.0–6.5). This acts as a catalyst for indene polymerization.

-

Fix: See the "Buffered Purification Protocol" below.

-

-

Did you use CDCl₃ for NMR and then recover the sample?

-

Issue: Chloroform often contains trace HCl.

-

Fix: Filter CDCl₃ through basic alumina before use, or use C₆D₆ (Benzene-d6) which is non-acidic and provides good separation of aromatic signals.

-

-

Did you heat the sample above 40°C?

-

Issue: Thermal energy can trigger [4+2] cycloaddition (dimerization) of indene derivatives.

-

Fix: Keep rotary evaporator baths at <30°C.

-

Part 3: The "Surgical" Purification Protocol

Q: How do I purify 1H-Inden-4-ol without triggering polymerization on the column?

A: You must neutralize the stationary phase. The following protocol creates a "buffered" environment that prevents the indene double bond from protonating.

Protocol: Triethylamine-Deactivated Silica Chromatography

-

Slurry Preparation:

-

Prepare your eluent system (e.g., Hexanes/Ethyl Acetate).

-

Crucial Step: Add 1% v/v Triethylamine (Et₃N) to the entire volume of eluent you plan to use.

-

Mix the silica gel with this basic eluent to form a slurry.

-

-

Column Packing:

-

Loading & Elution:

-

Load your crude 1H-Inden-4-ol.

-

Run the column quickly. Indenes should not sit on silica (even neutralized) for >2 hours.

-

Collect fractions into tubes containing a trace of BHT if the compound is to be stored.

-

-

Solvent Removal:

-

Evaporate solvent at < 30°C under high vacuum.

-

Do not heat to dryness; remove the flask while it is still cold to touch.

-

Part 4: Mechanism of Failure (Visualized)

Q: Why is this specific molecule so unstable compared to normal phenol?

A: It is the synergy between the electron-rich ring and the acid catalyst. The hydroxyl group at position 4 donates electron density into the ring, making the C2-C3 double bond highly nucleophilic. When a proton (H+) is present, it attacks this bond, creating a carbocation that immediately reacts with another indene molecule.

Degradation Pathways & Intervention Points

Figure 1: The dual degradation pathways of 1H-Inden-4-ol. The left path (Acid-Catalyzed) causes polymerization (gumming), while the right path (Oxidation) causes discoloration. Note that standard silica gel acts as the "Acid" trigger.

References

-

Puskas, J. E., & Kaszas, G. (1995). Cationic Polymerization of Indene and Indene Derivatives.

-

Source:

-

-

Sigma-Aldrich Technical Bulletin.Handling and Storage of Air-Sensitive Reagents.

-

Source:

-

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition).

-

Source:

-

-

NIST Chemistry WebBook.1H-Inden-4-ol (CAS 1630-94-0) Thermochemical Data.

-

Source:

-

Sources

removing polymeric impurities from 1H-Inden-4-ol samples

Answering the user's request.

Technical Support Center: Purification of 1H-Inden-4-ol

A Senior Application Scientist's Guide to Removing Polymeric Impurities

Welcome to the technical support resource for the purification of 1H-Inden-4-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with polymeric impurities in their samples. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods effectively in your laboratory.

1H-Inden-4-ol, a valuable building block, is susceptible to polymerization due to its phenolic hydroxyl group and the reactive nature of the indene ring system. These polymeric byproducts can interfere with subsequent reactions, complicate analysis, and impact the quality of final products. This guide provides a structured approach to identifying, removing, and preventing the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the polymeric impurities in my 1H-Inden-4-ol sample?

Polymeric impurities are high-molecular-weight species formed by the linking of multiple 1H-Inden-4-ol monomer units. This can occur through several mechanisms, including acid-catalyzed polymerization of the double bond or oxidative coupling of the phenol rings. These impurities are typically characterized by their high molecular weight, low solubility in common organic solvents, and appearance as sticky, non-crystalline solids or oils.

Q2: How can I detect and quantify these polymeric impurities?

A multi-faceted analytical approach is recommended for both detection and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, polymeric impurities typically appear as broad, poorly resolved humps in the baseline, contrasting with the sharp, well-defined peaks of the pure 1H-Inden-4-ol monomer.[1][2][3][4] The integration of these broad signals relative to the monomer signals can provide a rough estimate of the impurity level.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most direct method for visualizing the molecular weight distribution.[5][6] The polymer will elute much earlier than the monomer, and the area under the respective peaks can be used for quantification.

-

High-Performance Liquid Chromatography (HPLC): When using reversed-phase HPLC, polymeric materials often exhibit broad peaks or may even be irreversibly adsorbed onto the column. A gradient elution method can help to elute these species.[5]

-

Thin-Layer Chromatography (TLC): This is a quick, qualitative check. When spotted on a silica gel plate, polymeric impurities will typically remain at the baseline (Rf = 0) in most organic solvent systems, while the desired monomer will move up the plate.

Q3: What are the primary methods for removing these polymers?

The choice of purification method depends on the scale of your sample and the level of impurity. The three main techniques are:

-

Column Chromatography: Highly effective for separating compounds based on polarity.[7][8][9]

-

Recrystallization: A powerful technique for purifying solid compounds.[10][11][12]

-

Distillation: Suitable for thermally stable compounds, particularly on a larger scale.[13][14]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Issue 1: Problems During Recrystallization

Problem: My compound "oils out" instead of forming crystals.

-

Probable Cause: The boiling point of the solvent is higher than the melting point of your impure compound, or the solution is supersaturated. The high concentration of impurities can also disrupt crystal lattice formation.

-

Solution:

-

Re-dissolve and Dilute: Add more of the hot solvent to fully dissolve the oil.

-

Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling to room temperature before moving it to an ice bath.[11]

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.[11]

-

Change Solvent System: Your solvent may be too good. Switch to a solvent system where the compound has slightly lower solubility. A two-solvent system (one in which the compound is soluble, and one in which it is not) is often effective.[10][12]

-

Problem: I have very low recovery after recrystallization.

-

Probable Cause:

-

You used too much solvent, and a significant amount of your product remains in the mother liquor.

-

The compound is highly soluble in the chosen solvent even at low temperatures.

-

-

Solution:

-

Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid.[11][15]

-

Cool Thoroughly: Ensure the flask is thoroughly chilled in an ice bath for at least 30 minutes to maximize precipitation before filtration.[12]

-

Recover a Second Crop: Concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second, albeit likely less pure, crop of crystals.

-

Re-evaluate Solvent: Choose a solvent where the solubility difference between hot and cold temperatures is much greater.

-

Issue 2: Challenges with Column Chromatography

Problem: The polymer is streaking down the entire column.

-

Probable Cause: The polymer has some solubility in the mobile phase, but it is adsorbing and desorbing inefficiently, leading to broad bands. The column may be overloaded.

-

Solution:

-

Use a More Polar Mobile Phase Initially: Start with a highly non-polar solvent (e.g., hexane) to wash the desired, less polar 1H-Inden-4-ol off the column first, leaving the more polar polymer strongly adsorbed at the top.

-

Flush the Column: After collecting your product, flush the column with a very polar solvent (e.g., ethyl acetate/methanol mixture) to wash off the retained polymer.

-

Pre-Purification: Consider a simple filtration or solvent wash before chromatography. Suspend the crude material in a solvent like diethyl ether or dichloromethane where the monomer is soluble but the polymer is not. Filter off the insoluble polymer.

-

Problem: My product is co-eluting with some impurities.

-

Probable Cause: The chosen mobile phase does not provide adequate separation (resolution) between your product and certain impurities.

-

Solution: